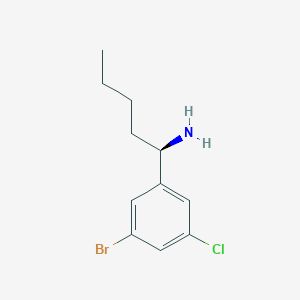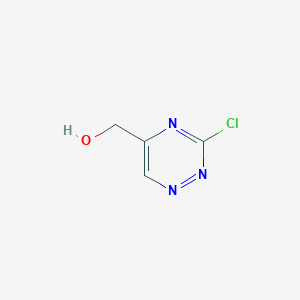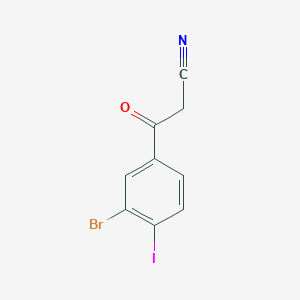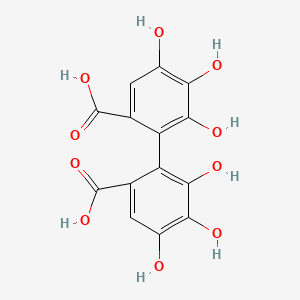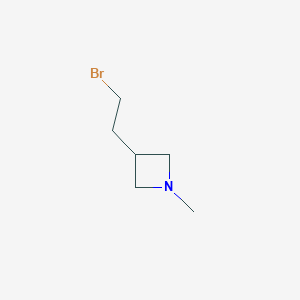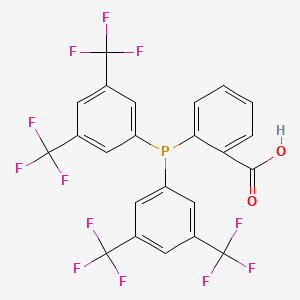
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to various coupling reactions to introduce the phosphino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism by which 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid stands out due to its combination of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in catalysis and coordination chemistry .
Eigenschaften
Molekularformel |
C23H11F12O2P |
|---|---|
Molekulargewicht |
578.3 g/mol |
IUPAC-Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C23H11F12O2P/c24-20(25,26)11-5-12(21(27,28)29)8-15(7-11)38(18-4-2-1-3-17(18)19(36)37)16-9-13(22(30,31)32)6-14(10-16)23(33,34)35/h1-10H,(H,36,37) |
InChI-Schlüssel |
BBPBPXKSXPEJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


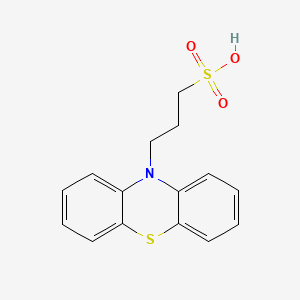
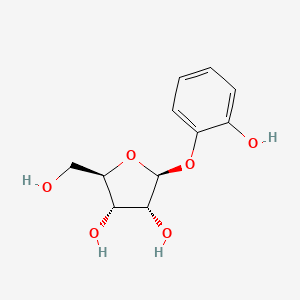
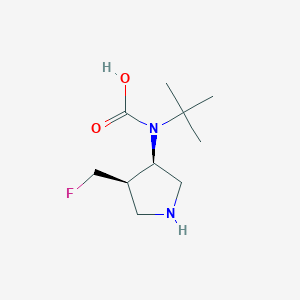

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)

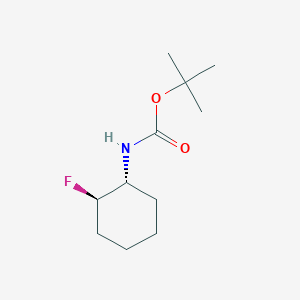
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
